Tropisetron

Catalog No.
S605938
CAS No.
89565-68-4
M.F
C17H20N2O2
M. Wt
284.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropisetron

CAS Number

89565-68-4

Product Name

Tropisetron

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-N

SMILES

Array

Synonyms

(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester, ICS 205 930, ICS 205-930, ICS 205930, ICS-205-930, ICS-205930, Indole 3 carboxylic Acid Tropine Ester, indole-3-carboxylic acid tropine ester, Navoban, tropisetron, tropisetron hydrochloride

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Tropisetron is an indolyl carboxylate ester obtained by formal condensation of the carboxy group of indole-3-carboxylic acid with the hydroxy group of tropine. It has a role as a serotonergic antagonist, an antiemetic, a nicotinic acetylcholine receptor agonist, a trypanocidal drug, an immunomodulator, a neuroprotective agent, an apoptosis inhibitor and an anti-inflammatory agent. It is an indolyl carboxylate ester, an azabicycloalkane and a tertiary amino compound. It is functionally related to an indole-3-carboxylic acid and a tropine. It is a conjugate base of a tropisetron(1+).
TROPISETRON is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for chemotherapy-induced nausea and vomiting and nausea and has 2 investigational indications.

Tropisetron is a selective, high-affinity antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in chemotherapy-induced and postoperative nausea and vomiting (CINV, PONV). Structurally an indole derivative, it belongs to the first generation of "setron" antiemetics, alongside ondansetron and granisetron. A key procurement differentiator is its additional high-affinity partial agonist activity at the α7 nicotinic acetylcholine receptor (α7-nAChR), a feature not prominent in other first-generation setrons like ondansetron. This dual pharmacology makes Tropisetron a specific tool for researchers investigating the interplay between serotonergic and cholinergic systems, particularly in neuroscience.

While first-generation 5-HT3 antagonists like ondansetron, granisetron, and tropisetron show broadly similar clinical antiemetic efficacy, they are not functionally interchangeable for many research and development applications. Key differentiators in receptor binding profiles, pharmacokinetics, and off-target activities dictate procurement decisions. Tropisetron's distinct partial agonism at the α7-nAChR contrasts sharply with ondansetron, which has low affinity for this receptor (K_i >10,000 nM). Furthermore, differences in plasma half-life—approximately 6-8 hours for Tropisetron versus 3-6 hours for ondansetron—are critical for designing in vivo experiments requiring sustained receptor blockade. These molecular-level distinctions mean that substituting Tropisetron with another setron can fundamentally alter experimental outcomes, particularly in neuroscience and studies of receptor crosstalk.

Unique Dual-Receptor Profile: High Affinity for α7-nAChR Unlike Ondansetron

Tropisetron is distinguished from other first-generation 5-HT3 antagonists by its potent, high-affinity partial agonist activity at the α7 nicotinic acetylcholine receptor (α7-nAChR). Direct binding assays show Tropisetron has a K_i of 6.9 nM for α7-nAChRs. In stark contrast, ondansetron displays a negligible affinity for this receptor, with a K_i value greater than 10,000 nM. This makes Tropisetron a specific pharmacological tool for applications where modulation of both 5-HT3 and α7-nAChR pathways is required, a capability ondansetron lacks.

Evidence DimensionReceptor Binding Affinity (K_i) at α7-nAChR
Target Compound Data6.9 nM
Comparator Or BaselineOndansetron: >10,000 nM
Quantified Difference>1400-fold higher affinity than Ondansetron
ConditionsRadioligand binding assays on brain tissue.

For research into cognitive function, neuroinflammation, or receptor crosstalk, Tropisetron offers a dual-action profile that cannot be replicated by procuring ondansetron or other setrons with low α7-nAChR affinity.

Extended Duration of Action: Longer Plasma Half-Life Compared to Ondansetron

In pharmacokinetic studies, Tropisetron demonstrates a longer plasma elimination half-life than ondansetron, which is a critical factor for in vivo experimental design and dosing schedules. The terminal plasma half-life of Tropisetron in extensive metabolizers is approximately 6 to 8 hours. In comparison, ondansetron has a shorter plasma half-life, typically ranging from 3 to 6 hours. This extended duration of action for Tropisetron allows for more sustained receptor antagonism in long-term experiments without requiring frequent redosing.

Evidence DimensionPlasma Elimination Half-Life (t½)
Target Compound Data~6-8 hours
Comparator Or BaselineOndansetron: ~3-6 hours
Quantified DifferenceUp to 2x longer half-life than Ondansetron
ConditionsHuman pharmacokinetic studies in extensive metabolizers.

For researchers conducting animal studies or cell culture experiments requiring prolonged and stable 5-HT3 blockade, Tropisetron's longer half-life reduces dosing frequency and improves experimental consistency compared to ondansetron.

Handling & Formulation: Solubility Profile of Base vs. Hydrochloride Salt

The choice between Tropisetron free base (CAS 89565-68-4) and its hydrochloride salt (CAS 105826-92-4) is a critical procurement decision driven by formulation requirements. While the free base is suitable for non-aqueous formulations or specific organic solvent systems, the hydrochloride salt offers significantly enhanced aqueous solubility. For example, Tropisetron HCl has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2), facilitating its use in standard physiological buffers for in vitro assays. In contrast, free bases of similar compounds are generally much less soluble in neutral aqueous media, requiring pH adjustment or co-solvents. This makes the HCl salt the default choice for most biological experiments requiring aqueous stock solutions.

Evidence DimensionAqueous Solubility (PBS, pH 7.2)
Target Compound DataNot directly reported for free base; expected to be low.
Comparator Or BaselineTropisetron Hydrochloride: ~10 mg/mL
Quantified DifferenceSubstantial increase in aqueous solubility with HCl salt form
ConditionsPhosphate-buffered saline, pH 7.2

Procuring the correct form avoids experimental failure due to poor solubility; choose the HCl salt for aqueous buffers and the free base for specialized non-aqueous or organic-phase applications.

Neuroscience Research on Cholinergic-Serotonergic Interactions

Tropisetron is the indicated compound for studies investigating the functional crosstalk between 5-HT3 and α7 nicotinic receptors. Its dual, high-affinity binding profile allows for the simultaneous modulation of both targets in models of cognition, memory, and neuroinflammation, an application for which substitutes like ondansetron are unsuitable due to their lack of significant α7-nAChR affinity.

Sustained In Vivo 5-HT3 Receptor Blockade Models

For in vivo studies in animal models that require consistent 5-HT3 receptor antagonism over many hours, Tropisetron's longer plasma half-life (6-8 hours) offers a distinct advantage over ondansetron (3-6 hours). This property reduces the required dosing frequency, minimizes animal handling stress, and provides more stable plasma concentrations, leading to more reliable and reproducible experimental data.

Probing α7-nAChR-Mediated Anti-inflammatory Pathways

Given its partial agonist activity at α7-nAChRs, Tropisetron can be used as a tool compound to explore the anti-inflammatory effects mediated by the cholinergic anti-inflammatory pathway. It has been shown to suppress TNF-α-mediated inflammatory responses in keratinocytes via α7-nAChR activation, a mechanism independent of its 5-HT3 activity. This makes it a specific choice for immunology or dermatology research in this area.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.152477885 Da

Monoisotopic Mass

284.152477885 Da

Heavy Atom Count

21

UNII

6I819NIK1W

Drug Indication

For the prevention of nausea and vomiting induced by cytotoxic therapy and postoperative.

Mechanism of Action

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.

Other CAS

89565-68-4

Absorption Distribution and Excretion

The absorption of tropisetron from the gastrointestinal tract is rapid (mean half-life of about 20 minutes) and nearly complete (more than 95%). Due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose is 60%. The peak plasma concentration is attained within three hours.
About 8% of tropisetron is excreted in the urine as unchanged drug, 70% as metabolites; 15% is excreted in the feces.
400-600 L.
1800 ml/min.

Metabolism Metabolites

Tropisetron has known human metabolites that include (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-hydroxy-1H-indole-3-carboxylate, 8-Azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate, and (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 5-hydroxy-1H-indole-3-carboxylate.

Wikipedia

Tropisetron

Biological Half Life

5.7 h.

Dates

Last modified: 08-15-2023
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